Silver arsenide

Description

Contextualization within Advanced Materials Science

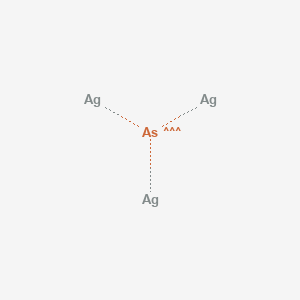

In the field of advanced materials science, silver arsenide is recognized for its notable properties. It is a crystalline solid that holds promise as a semiconductor and in photo-optic applications. americanelements.com The compound typically crystallizes in a cubic structure, with a face-centered cubic arrangement of silver atoms and arsenic atoms occupying the tetrahedral sites. uw.eduaz.gov This specific crystal structure is a key determinant of its physical properties. uw.edu

Recent research has also explored the synthesis of this compound as a two-dimensional (2D) material. iphy.ac.cnresearchgate.net The fabrication of strained monolayer this compound on a silver substrate has been demonstrated, opening up new avenues to investigate the physical properties of strained 2D materials and the interaction between these materials and their substrates. iphy.ac.cniphy.ac.cn This development is significant as the properties of 2D materials can be tuned by strain, potentially expanding their applications. iphy.ac.cniphy.ac.cn

The electrical properties of this compound are of particular interest. It behaves as a semiconductor with a relatively narrow bandgap, which allows for interesting electrical behaviors, including thermoelectric effects. uw.eduaz.gov Its significant thermal conductivity also makes it suitable for applications requiring efficient heat management. uw.eduaz.gov The manipulation of its electrical conductivity through methods like doping could lead to customized electrical characteristics for specific technological needs. uw.edu

Interdisciplinary Relevance and Contemporary Research Drivers

The study of this compound extends across multiple disciplines, driven by its potential applications in various technologies. Its semiconductor properties make it a candidate for use in thermoelectric devices, which can convert waste heat into electrical energy. uw.edu Furthermore, its optical properties suggest potential for use in optoelectronic components such as light-emitting diodes (LEDs) and photovoltaic cells. uw.edu

In the realm of catalysis, this compound's unique surface properties could be leveraged to enhance the rates and efficiencies of certain chemical reactions. uw.edu The interdisciplinary nature of this research is further highlighted by the investigation of silver- and arsenic-doped polymer composites for their antibacterial properties. lp.edu.ua

Contemporary research is also focused on the synthesis and characterization of this compound in various forms. Methods for synthesizing this compound can involve the direct reaction of silver and arsenic or the reaction of silver salts with arsenic compounds. ontosight.ai The study of naturally occurring this compound minerals, such as those found in certain ore deposits, provides insights into the geological processes that form these compounds and can inform synthetic approaches. geoscienceworld.org The development of novel forms, such as strained monolayer this compound, is a key driver of current research, offering a platform to explore new physical phenomena and potential applications in nanoelectronics and nanomechanics. iphy.ac.cnresearchgate.net

Interactive Data Table: Properties of this compound (Ag₃As)

| Property | Value |

| Chemical Formula | Ag₃As |

| Crystal Structure | Cubic uw.eduaz.gov |

| Density | ~7.9 g/cm³ uw.edu |

| Melting Point | ~960°C uw.edu |

| Mohs Hardness | 3.5-4 uw.edu |

| Bandgap Energy | ~0.3 eV uw.edu |

| Thermal Conductivity | ~10 W/mK (at room temperature) uw.edu |

Structure

2D Structure

Properties

InChI |

InChI=1S/3Ag.As | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZRPYCWPXDPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As].[Ag].[Ag].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047992 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.526 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12417-99-1 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12417-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012417991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Silver Arsenide

Monolayer Silver Arsenide Fabrication

The creation of single-layer materials has opened new frontiers in condensed matter physics and materials science. For this compound, the focus has been on epitaxial growth, where the crystalline structure of a substrate guides the formation of the monolayer.

Molecular Beam Epitaxy (MBE) on Epitaxial Substrates

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique performed in an ultra-high vacuum environment, which allows for the slow, controlled growth of single-crystal layers. wikipedia.orgfuw.edu.pl This method has been successfully employed to fabricate strained monolayer this compound on a silver (Ag(111)) substrate. iphy.ac.cniphy.ac.cn

The synthesis process involves the evaporation of arsenic atoms onto the Ag(111) substrate. iphy.ac.cn The sample is subsequently annealed at a specific temperature, for instance, 200 °C, to facilitate the formation of the ordered monolayer structure. iphy.ac.cn The successful growth is typically confirmed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to verify the chemical composition and bonding environment of the silver and arsenic atoms. iphy.ac.cn

Engineering of Substrate-Induced Strain for 2D Monolayer Growth

The interaction between a 2D material and its substrate is a critical factor that can induce strain, thereby tuning the material's properties. iphy.ac.cnresearchgate.net In the case of monolayer this compound grown on Ag(111), the lattice mismatch between the AgAs layer and the silver substrate results in uniaxial strain. iphy.ac.cniphy.ac.cn This strain manifests as distinctive one-dimensional (1D) stripe structures observable through Scanning Tunneling Microscopy (STM). iphy.ac.cn

The growth of 2D materials on a substrate often leads to strain, which can be engineered to modify the material's electronic and physical characteristics. iphy.ac.cnresearchgate.net For instance, the dissimilarity in surface structure between 2D gallium selenide (B1212193) (GaSe) layers and various substrates induces biaxial in-plane tensile strains. nih.gov This strain is a powerful tool for manipulating the properties of 2D materials. iphy.ac.cnresearchgate.net The atomic model for AgAs on Ag(111), supported by Density Functional Theory (DFT) calculations, suggests a honeycomb-like structure of alternating silver and arsenic atoms, which forms a superstructure relative to the Ag(111) surface. iphy.ac.cn This interaction and the resulting strain are fundamental to the properties of the synthesized monolayer. iphy.ac.cnresearchgate.net

Table 1: Experimental Parameters for Monolayer this compound Growth via MBE This table is based on findings from the experimental synthesis of strained monolayer this compound. iphy.ac.cn

| Parameter | Value/Description | Source |

| Substrate | Silver (Ag(111)) | iphy.ac.cn |

| Deposition Method | Molecular Beam Epitaxy (MBE) | iphy.ac.cniphy.ac.cn |

| Deposited Element | Arsenic (As) | iphy.ac.cn |

| Annealing Temperature | 200 °C | iphy.ac.cn |

| Resulting Structure | Strained monolayer this compound (AgAs) | iphy.ac.cn |

| Observed Feature | One-dimensional stripe structures due to uniaxial strain | iphy.ac.cniphy.ac.cn |

| Characterization | XPS, LEED, STM, ARPES | iphy.ac.cn |

Emerging 2D Exfoliation Techniques for this compound Analogues

While direct exfoliation of a stable bulk this compound crystal into monolayers has not been widely reported, the principles of 2D exfoliation developed for other materials serve as important analogues. Exfoliation techniques are typically "top-down" methods that start with a bulk layered material and separate it into individual or few-layer sheets. acs.org These methods can be broadly categorized into mechanical and chemical exfoliation. wiley-vch.de

Mechanical exfoliation, famously used for graphene, involves using adhesive tape to peel off layers from a bulk crystal. aip.org Liquid-phase exfoliation (LPE) is another common technique where a bulk material is sonicated in a suitable solvent to create a dispersion of nanosheets. acs.orgwiley-vch.de This has been successfully applied to materials like arsenic trisulfide (As₂S₃), a compositional analogue of other exfoliated 2D materials. acs.org Chemical exfoliation, often involving intercalation of ions between the layers of the bulk material to weaken the interlayer forces, is another powerful, large-scale method. wiley-vch.deaip.org For non-van der Waals materials, where interlayer forces are stronger, novel cleavage strategies are being developed. wiley-vch.de The success in exfoliating arsenic-containing layered materials like orpiment (As₂S₃) and the ongoing research into exfoliating other arsenene structures suggest that similar principles could potentially be adapted for suitable this compound precursors if they possess a layered crystal structure. acs.orgmdpi.com

Bulk and Thin Film this compound Synthesis

Beyond monolayers, synthesizing this compound in bulk and as thin films is crucial for characterizing its fundamental properties and for applications where more material is required.

Solid-State Reaction Pathways

Solid-state reactions are a conventional and straightforward method for preparing polycrystalline bulk materials. This technique generally involves mixing powders of the constituent elements (in this case, silver and arsenic) and heating them at high temperatures, often in a sealed, inert environment like a quartz ampoule, to allow for diffusion and reaction to form the desired compound, such as Ag₃As. uw.edu The choice of temperature and reaction time is critical to ensure a complete reaction and to obtain the desired crystal phase. This compound is described as a crystalline solid that can be used as a semiconductor. americanelements.com

Vapor-Phase Deposition Approaches

Vapor-phase deposition encompasses a range of techniques where precursors in the gas phase react or decompose on a substrate surface to form a solid film. americanelements.com These methods are highly versatile for creating thin films with controlled thickness and composition.

Chemical Vapor Deposition (CVD) is a widely used technique for thin film synthesis. aip.org In a typical CVD process for a metal arsenide, a volatile precursor containing the metal and an arsenic source gas (like arsine) are introduced into a reaction chamber. americanelements.com At elevated temperatures, these precursors react at the substrate surface to deposit the thin film. For instance, thin films of vanadium arsenide have been deposited using dual-source atmospheric pressure CVD. researchgate.net Similar approaches, potentially using volatile organometallic silver precursors and an arsenic source, could be envisioned for this compound thin film growth.

Physical Vapor Deposition (PVD) methods, such as sputtering and evaporation, are another major class of thin-film deposition techniques. asminternational.org Sputtering involves bombarding a target material (a silver-arsenic alloy or separate silver and arsenic targets) with energetic ions in a plasma, which ejects atoms that then deposit onto a substrate. aip.org These line-of-sight techniques are effective for producing conductive thin films. nih.gov

Solution-Based Growth Techniques

Solution-based growth techniques represent a versatile and scalable approach for the synthesis of various materials, including this compound compounds. These methods involve the dissolution of precursors in a solvent, followed by a chemical reaction that leads to the precipitation or crystallization of the desired product. The key advantage of these techniques is the ability to control particle size, morphology, and crystallinity by tuning reaction parameters such as temperature, pressure, pH, and precursor concentration. nih.gov Common solution-based methods include aqueous precipitation, hydrothermal, and solvothermal synthesis.

One of the most direct solution-based routes to this compound is through the reaction of a silver salt with an arsenic source in a liquid medium. A well-documented example is the formation of black this compound (Ag₃As) when arsine gas (AsH₃) is bubbled through a solution of silver nitrate (B79036) (AgNO₃). wikipedia.orgbionity.com This reaction, historically used in the Gutzeit test for arsenic, demonstrates the affinity between silver(I) ions and arsine, leading to the precipitation of the this compound compound. wikipedia.orgbionity.com The formation of nanoparticles via chemical reduction in solution involves two main stages: nucleation and subsequent growth, with the final particle size and shape being highly dependent on these steps. nih.gov

Hydrothermal and solvothermal methods are powerful solution-based techniques that are carried out in sealed vessels, typically Teflon-lined stainless steel autoclaves, at elevated temperatures and pressures. researchgate.netresearchgate.net When the solvent is water, the method is termed hydrothermal; if an organic solvent is used, it is called solvothermal. nih.gov These techniques facilitate the synthesis of crystalline materials that are often inaccessible under ambient conditions. The elevated temperature increases the solubility of reactants and the reaction kinetics, while the pressure helps to maintain the solvent in a liquid state above its normal boiling point.

While specific research detailing the hydrothermal synthesis of binary this compound is limited, the principles are widely applied to related complex arsenides and chalcogenides. For instance, ternary compounds like AgAsSe₂ and Ag₃AsSe₃ have been synthesized under hydrothermal conditions in an ethylene (B1197577) glycol medium at temperatures around 443 K (170 °C). researchgate.net Similarly, silver selenoarsenates have been prepared hydrothermally at 110 °C. researchgate.net Solvothermal synthesis, employing solvents like ethylenediamine, is also a versatile method for producing metal chalcogenides, where the solvent can influence the growth and structure of the final product. mdpi.comrsc.org These examples suggest that a similar approach, using appropriate silver and arsenic precursors (e.g., silver nitrate and sodium arsenite) in a suitable solvent, could yield crystalline this compound. The reaction parameters for such a hypothetical synthesis would be critical in determining the final product's characteristics.

Table 1: Parameters in Hydrothermal/Solvothermal Synthesis of Related Arsenide Compounds

| Compound | Method | Precursors | Solvent/Medium | Temperature | Time | Reference |

|---|---|---|---|---|---|---|

| AgAsSe₂ / Ag₃AsSe₃ | Hydrothermal | AgNO₃, Sodium metaarsenite, Sodium selenosulfate | Ethylene Glycol | 443 K (170 °C) | 8 hours | researchgate.net |

| β-Ag₃AsSe₃ | Hydrothermal | AgBF₄, K₃AsSe₃ | Water | 110 °C | Not Specified | researchgate.net |

| Ag-CdS | Solvothermal | Ag(CH₃COO), CdCl₂, Sulfur source | Ethylenediamine | 120 °C | 12 hours | mdpi.com |

| Cs₂Cd₂As₂S₆ | Solvothermal | Cs₂CO₃, As₂S₃, CdI₂, S | 1,2-diaminopropane / Water | 140 °C | 7 days | rsc.org |

Flux Growth Techniques for Single Crystalline Arsenides

The flux growth method is a powerful high-temperature solution growth technique used to synthesize high-quality single crystals of materials that may decompose before melting or have very high melting points. arxiv.orgacs.org The process involves dissolving the constituent elements of the desired crystal in a molten solvent, known as a flux. The mixture is heated to a high temperature to ensure complete dissolution and homogenization, and then slowly cooled, allowing the desired crystalline phase to nucleate and grow from the saturated solution. acs.org Upon completion of the growth, the excess flux is removed, typically by centrifugation at high temperature, mechanical separation, or chemical etching. acs.org

The selection of a suitable flux is the most critical aspect of this technique and remains largely empirical. nih.govfrontiersin.org An ideal flux should possess several key characteristics:

Low Melting Point and High Boiling Point: This provides a wide temperature range for crystal growth. acs.orgnih.gov

High Solubility for Reactants: The flux must be a good solvent for the constituent elements of the target compound. nih.gov

Chemical Inertness: The flux should not form stable compounds with the reactants or incorporate itself into the crystal lattice of the target phase. nih.gov

Low Viscosity and Vapor Pressure: This facilitates mass transport and ensures safe handling at high temperatures. frontiersin.org

Ease of Separation: The flux should be easily separable from the grown crystals. nih.gov

For the growth of arsenide single crystals, which often involves volatile elements like arsenic, the choice of flux is particularly challenging. nih.govfrontiersin.org Both metallic and salt fluxes can be employed. Metallic fluxes such as tin (Sn), lead (Pb), and bismuth (Bi) are common choices for intermetallic arsenides. nih.govarxiv.org Bismuth, in particular, is often preferred for arsenides due to the relatively high solubility of arsenic in it. nih.gov Tin has seen somewhat limited success as a flux for growing arsenides, as it can sometimes form a stable binary SnAs compound as a side-product. nih.gov Salt fluxes, such as alkali metal chlorides (e.g., KCl/NaCl), can also be used, sometimes acting as a reactive flux to facilitate the synthesis. nih.gov

While specific studies on the flux growth of binary this compound single crystals are not extensively detailed in the literature, the general principles derived from the synthesis of complex ternary arsenides are directly applicable. For example, single crystals of Mg₃Si₆As₈ have been successfully grown using a bismuth flux. nih.govfrontiersin.org Similarly, Pb flux has been used to synthesize single crystals of BaRh₂As₂. researchgate.net The synthesis of such complex arsenides provides valuable insight into the conditions required for crystallizing pnictide compounds. The process typically involves sealing the reactants and the flux in an inert container (e.g., an evacuated quartz tube or an alumina (B75360) crucible) and subjecting it to a carefully controlled heating and cooling profile. arxiv.org For a hypothetical Ag-As system, one might start with a Bi or Sn flux, combining elemental silver and arsenic in a specific molar ratio with an excess of the flux.

Table 2: Comparison of Common Fluxes for Arsenide Crystal Growth

| Flux | Typical Melting Point | Advantages for Arsenides | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Bismuth (Bi) | 271.4 °C | Good solubility for Arsenic (As). Generally inert. | Can sometimes incorporate into the final crystal lattice. | nih.gov |

| Tin (Sn) | 231.9 °C | Low melting point. Can be removed with acid. | Can form stable binary SnAs, limiting success for some arsenides. | nih.gov |

| Lead (Pb) | 327.5 °C | Effective for certain ternary arsenide systems (e.g., BaRh₂As₂). | High toxicity. Can form stable binary/ternary compounds. | arxiv.orgresearchgate.net |

| Salt Fluxes (e.g., KCl/NaCl) | Varies (e.g., NaCl: 801 °C) | Can be inert or reactive; useful for reducing reactivity of other reactants. | Higher melting points; may be difficult to separate from product. | nih.gov |

Crystallographic and Atomic Structure Analysis of Silver Arsenide

Fundamental Crystal Structures of Silver Arsenide Phases (e.g., Ag₃As, AgAs)

This compound can exist in different stoichiometric phases, with Ag₃As and AgAs being notable examples.

Ag₃As (Arsenargentite): The compound trithis compound, with the chemical formula Ag₃As, is a known this compound phase. nih.govamericanelements.com While detailed crystallographic data for synthetic Ag₃As is not extensively documented in readily available literature, it is recognized as a crystalline solid. americanelements.com

AgAs: A monolayer form of this compound with a 1:1 stoichiometry has been successfully synthesized. iphy.ac.cn This two-dimensional material exhibits a honeycomb structure composed of alternating silver and arsenic atoms. iphy.ac.cn The formation and stability of this monolayer are heavily influenced by the substrate on which it is grown, as discussed in subsequent sections.

Atomic-Scale Structural Characterization of Monolayer this compound

The advent of surface-sensitive techniques has enabled the detailed investigation of the atomic structure of two-dimensional materials like monolayer this compound.

Low Energy Electron Diffraction (LEED) is a crucial technique for determining the surface geometry of crystalline materials. In the case of monolayer this compound grown on a silver (Ag(111)) substrate, LEED patterns have provided significant insights into its structure.

The LEED pattern of monolayer AgAs on Ag(111) reveals a (√3 × √3)R30° superstructure with respect to the Ag(111) surface. iphy.ac.cn This indicates that the lattice of the this compound monolayer is commensurate with the underlying silver substrate but with a larger unit cell and a 30-degree rotation. The sharpness of the diffraction spots in the LEED pattern is indicative of a well-ordered crystalline structure. iphy.ac.cnnih.gov Additionally, the LEED patterns show diffractive dots that are attributed to the formation of a moiré pattern, which arises from the lattice mismatch between the this compound monolayer and the silver substrate. iphy.ac.cn

Scanning Tunneling Microscopy (STM) allows for the real-space visualization of surfaces at the atomic level, providing detailed information about surface reconstruction and defects. For monolayer this compound on Ag(111), STM studies have been instrumental in elucidating its atomic arrangement.

STM images confirm the formation of a uniform monolayer of this compound on the Ag(111) substrate. iphy.ac.cn These images reveal one-dimensional stripe structures, which are a manifestation of the uniaxial strain present in the monolayer due to the interaction with the substrate. iphy.ac.cn While large-scale STM images show a generally uniform surface with steps, higher-resolution imaging can provide details about the atomic lattice and the presence of any defects. iphy.ac.cn In some cases, the apparent height of the AgAs monolayer in STM images can be slightly higher than the step height of the underlying Ag(111) due to strong electronic couplings. iphy.ac.cn

The formation of a superstructure in monolayer this compound is a direct consequence of the lattice mismatch between the AgAs layer and the Ag(111) substrate. The proposed atomic model for monolayer AgAs starts with a honeycomb lattice of alternating silver and arsenic atoms. iphy.ac.cn

Due to the lattice mismatch, the AgAs monolayer experiences uniaxial tension. The lattice is extended in one direction to match the Ag substrate, while it is not perfectly matched in other directions. iphy.ac.cn This anisotropic strain results in the formation of a one-dimensional moiré pattern, which is observed as the 1D stripe structure in STM images. iphy.ac.cn This superstructure is a key feature of strained monolayer this compound on a silver substrate.

Influence of Strain and Reduced Dimensionality on this compound Structure

Strain and reduced dimensionality play a significant role in determining the final atomic structure and properties of materials.

In the case of monolayer this compound on Ag(111), the strain induced by the lattice mismatch with the substrate is a defining characteristic of its structure. This strain is responsible for the observed one-dimensional stripe structures. iphy.ac.cn The ability to synthesize such a strained 2D material provides a platform for studying the effects of strain on the physical properties of materials. iphy.ac.cn The reduced dimensionality, i.e., the monolayer nature of the AgAs, is what allows for the significant influence of the substrate and the resulting strain effects to be so pronounced.

X-ray Diffraction (XRD) Studies for Bulk and Thin Film Crystallography

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the crystal structure, phase, and orientation of bulk materials and thin films. mdpi.comjmmab.com

For bulk this compound , XRD analysis would be essential to determine its crystal system, space group, and lattice parameters. A powder XRD pattern would consist of a series of diffraction peaks at specific angles, which are characteristic of the material's crystal structure. By analyzing the positions and intensities of these peaks, the crystallographic details of phases like Ag₃As could be elucidated.

For thin films of this compound , XRD is used to investigate both in-plane and out-of-plane crystalline structures. mdpi.com Grazing incidence XRD (GIXRD) is a particularly useful technique for thin films as it enhances the signal from the film while minimizing the signal from the substrate. youtube.com XRD can provide information on the texture (preferred orientation) of the film, the presence of strain, and the crystallite size. mdpi.com For instance, in a this compound thin film, XRD could be used to monitor how the crystal structure changes with film thickness or deposition conditions. mdpi.com

Electronic Structure and Band Theory of Silver Arsenide

Electronic Band Structure Characterization

The characterization of the electronic band structure of silver arsenide involves a combination of experimental techniques and theoretical calculations to map the energy and momentum of electrons within the material.

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly observe the electronic band structure of materials. researchgate.net In the study of strained monolayer this compound (AgAs) grown on a silver Ag(111) substrate, ARPES has been a key tool. researchgate.netiphy.ac.cniphy.ac.cn

Researchers have utilized ARPES to probe the electronic bands of this system. iphy.ac.cn The resulting ARPES intensity plots, particularly along the K–Γ–M direction of the Brillouin zone, reveal the band structure of both the AgAs monolayer and the underlying Ag(111) substrate. iphy.ac.cn These experimental measurements provide direct evidence of the electronic states and their dispersion, which are then compared with theoretical models to gain a comprehensive understanding. iphy.ac.cn The agreement between ARPES data and first-principle calculations confirms the successful fabrication of monolayer AgAs and validates the theoretical models of its electronic properties. researchgate.netiphy.ac.cn

First-principle calculations, particularly those based on Density Functional Theory (DFT), are essential for modeling and understanding the electronic properties of materials from fundamental quantum mechanics. scirp.orgscirp.org For this compound, DFT calculations have been employed to simulate its electronic band structure, often using approximations like the Generalized Gradient Approximation (GGA). iphy.ac.cnkarazin.ua

In the case of strained monolayer AgAs on an Ag(111) surface, DFT calculations, which also considered the spin-orbit coupling (SOC) effect, were performed to complement the experimental ARPES findings. iphy.ac.cn These calculations successfully reproduced most of the bands observed in the ARPES measurements, showing good agreement with the experimental data. iphy.ac.cn The theoretical models, which involve creating a slab consisting of the monolayer AgAs and several layers of the silver substrate, help to interpret the experimental results and provide deeper insight into the electronic interactions and the impact of strain on the band structure. iphy.ac.cn The use of DFT is a common approach for calculating the electronic structures of various materials, including silver halides and other semiconductors. scirp.orgkarazin.ua

The formation of heterostructures, where different materials are layered together, can lead to phenomena such as band bending at the interface. acs.orguoregon.edu This is particularly relevant for two-dimensional materials grown on substrates, where strain and interfacial interactions can significantly tune the material's properties. researchgate.netresearchgate.net

In heterostructures, a phenomenon known as band bending can occur at the junction between two materials, which is crucial for the function of electronic devices. uoregon.eduuni-hamburg.de For instance, in studies of other 2D material heterostructures like Pd₂Se₃, strain has been shown to induce n-type band bending. researchgate.netresearchgate.net The growth of strained monolayer this compound on a silver substrate creates a heterojunction where such effects are important to consider. researchgate.netiphy.ac.cn The interaction between the 2D AgAs layer and the substrate can modulate the electronic band structure, providing a platform to study the physical properties of strained 2D materials and a potential tool to engineer the band structures in AgAs-based heterostructures. researchgate.netresearchgate.net

Density of States (DOS) Analysis

Density of States (DOS) analysis provides information about the number of available electronic states at each energy level within a material. thaiscience.info This is a critical aspect of understanding a material's electronic behavior.

In studies of monolayer this compound, the relative density of states of the constituent atoms has been observed through techniques like Scanning Tunneling Microscopy (STM). It was noted that silver atoms were difficult to resolve in STM images compared to arsenic atoms, which was attributed to the smaller density of states of silver relative to arsenic near the Fermi level. iphy.ac.cn

Theoretical DOS calculations are typically performed alongside band structure calculations using DFT. scirp.org For example, in studies of indium arsenide (InAs), DFT calculations revealed strong hybridization between the p-states of the indium and arsenide atoms in the upper valence band. thaiscience.info Similarly, DFT calculations for strained monolayer AgAs on Ag(111) indicated that an electronic density of state observed at -1.5 eV originated from the silver substrate, highlighting the interaction between the monolayer and the substrate. iphy.ac.cn

Semiconductor Characteristics and Band Gap Engineering in this compound

This compound is recognized as a semiconductor material. americanelements.com The ability to tune its semiconductor properties, particularly its band gap, is a key area of research for its application in electronic and optoelectronic devices. rsc.org

Band gap engineering refers to the modification of a semiconductor's band gap through methods like applying strain or altering its chemical composition. easychair.org The growth of 2D materials on substrates is often accompanied by strain, which can be a powerful tool to tune the material's properties. researchgate.netiphy.ac.cn For monolayer this compound, the uniaxial strain resulting from its growth on an Ag(111) substrate is a prime example of band gap engineering. iphy.ac.cniphy.ac.cn This strain creates one-dimensional stripe structures and fundamentally alters the electronic properties from what would be expected in an unstrained layer, providing a platform to study and control the characteristics of 2D materials. researchgate.netiphy.ac.cn This approach is also explored in other materials like GaAs, where strain can significantly reduce the band gap. nih.gov

The nature of the band gap—whether it is direct or indirect—is a fundamental property of a semiconductor that dictates its efficiency in light-emitting and absorbing applications. wikipedia.orgreddit.com In a direct band gap semiconductor, an electron can transition from the conduction band minimum to the valence band maximum by directly emitting a photon. wikipedia.org In an indirect band gap material, this transition requires the assistance of a lattice vibration (a phonon) to conserve momentum, making the process less efficient. reddit.comyoutube.com

Strain is a known method to engineer the band gap and can even induce a transition between an indirect and a direct band gap. researchgate.netresearchgate.net For example, applying appropriate strain can transform a material with a quasi-direct or indirect band gap into a direct band gap semiconductor. researchgate.net While the specific nature (direct or indirect) of the band gap in the experimentally realized strained monolayer AgAs has been calculated, the principle that strain can tune this property is well-established. iphy.ac.cnresearchgate.net This tunability is a significant area of interest, as it could allow for the optimization of this compound-based materials for specific optoelectronic applications. reddit.comyoutube.com

Strain-Induced Tunability of the Electronic Band Gap

The electronic band gap is a fundamental property of a semiconductor, dictating its optical and electronic behavior. The ability to tune this band gap is a key goal in materials science for tailoring devices to specific applications. In this compound systems, particularly in two-dimensional (2D) forms, strain engineering has emerged as a powerful tool for modulating the electronic band structure.

Research has demonstrated the fabrication of a strained monolayer of this compound (AgAs) on a silver (Ag(111)) substrate. wikipedia.orgwikidata.org This monolayer exhibits one-dimensional stripe structures that arise from uniaxial strain. wikipedia.orgwikidata.orgfishersci.es The interaction between the 2D this compound layer and the substrate induces this strain, providing a platform to study its effects on the material's physical properties. wikipedia.orgfishersci.es

First-principles calculations, combined with experimental data from Angle-Resolved Photoemission Spectroscopy (ARPES), reveal significant modifications to the electronic band structure of the AgAs monolayer due to this strain. wikipedia.org While bulk this compound (Ag3As) is a semiconductor with a narrow band gap of approximately 0.3 eV, the application of strain in the 2D monolayer can alter the band dispersions. fishersci.ieepa.gov This tunability is a critical area of investigation, as strain can be used to engineer the band gap for specific electronic or optoelectronic purposes. uni.lunih.gov For instance, in other 2D materials, strain has been shown to induce transitions from a semiconducting to a semimetallic state or to significantly reduce the band gap, highlighting the transformative potential of strain engineering. epa.govnih.gov

The investigation into strained monolayer AgAs provides a clear example of how mechanical forces can be used to control electronic properties at the nanoscale. wikipedia.org The findings suggest that by carefully selecting substrates or applying external stress, the band gap of this compound thin films could be precisely controlled. fishersci.esuni.lu

Table 1: Research Findings on Strained Monolayer this compound (AgAs)

| Parameter | Observation | Method | Reference |

|---|---|---|---|

| Structure | Formation of a strained monolayer with 1D stripe patterns on Ag(111) substrate. | Molecular Beam Epitaxy (MBE), LEED, STM | wikipedia.org, wikidata.org |

| Strain Origin | Uniaxial strain resulting from the lattice mismatch and interaction with the Ag(111) substrate. | LEED, DFT Calculations | wikipedia.org, fishersci.es |

| Electronic Structure | The electronic band structure is significantly modulated by the induced strain. | ARPES, First-Principles Calculations | wikipedia.org |

| Band Alignment | The Fermi level of the this compound monolayer may be lifted by electron doping from the Ag substrate. | ARPES, DFT Calculations | wikipedia.org |

Fermi Surface Topology and Electron-to-Atom Ratio Effects on Electronic Properties

The electronic properties of a material are intrinsically linked to its Fermi surface, which represents the boundary between occupied and unoccupied electron states at absolute zero temperature. Its shape (topology) and the density of states at the Fermi level govern conductivity and other transport phenomena.

Fermi Surface Topology

For the strained AgAs monolayer, the electronic band structure near the Fermi level has been mapped using ARPES and corroborated by calculations. wikipedia.org These calculations show distinct bands crossing the Fermi level, which define the Fermi surface. wikipedia.org

To understand the potential for complex topological features in related compounds, we can look at materials like Calcium this compound (CaAgAs). Studies of CaAgAs, a candidate line-node Dirac semimetal, reveal a distinctive ring-torus Fermi surface. americanelements.com The electronic state of the arsenide in this compound is crucial for its topological properties. americanelements.com This suggests that this compound systems, under the right conditions, could host exotic electronic states. The study of the Fermi surface in iron-arsenide superconductors, such as Ba(Fe1-xCox)2As2, further underscores the importance of the 3D character of the Fermi surface in determining material properties, where different regions of the surface can dominate conduction in different crystallographic directions. nih.gov

Electron-to-Atom Ratio (e/a) Effects

The electron-to-atom (e/a) ratio is a critical parameter, originating from the Hume-Rothery rules, that influences the stability of crystal structures and the electronic properties of metallic systems. nih.gov This ratio is calculated by summing the valence electrons of the constituent elements and dividing by the total number of atoms.

For Silver (Ag) , as a Group 11 element, the valence is typically 1 ([Kr] 4d¹⁰ 5s¹). wikipedia.org

For Arsenic (As) , a Group 15 element, the valence is 5 ([Ar] 3d¹⁰ 4s² 4p³). nih.gov

For a common stoichiometry like Ag₃As , the e/a ratio is calculated as: e/a = [(3 × 1) + (1 × 5)] / (3 + 1) = 8 / 4 = 2.0

For the monolayer AgAs , the ratio is: e/a = [(1 × 1) + (1 × 5)] / (1 + 1) = 6 / 2 = 3.0

Systematic variations in the e/a ratio are known to correlate with changes in electronic specific heat, stacking fault energy, and phase stability. nih.gov In alloys and intermetallic compounds, the e/a ratio can predict the stability of certain phases. For example, in the design of titanium alloys, the e/a ratio is a key parameter for stabilizing the desired phase and achieving specific mechanical properties. nih.gov Similarly, in Au-Ag binary clusters, the ratio of gold to silver atoms significantly affects the ground-state configuration and electronic properties. epa.gov Therefore, the calculated e/a ratios of 2.0 and 3.0 for Ag₃As and AgAs, respectively, place them within a framework where their electronic structure and phase stability are strongly influenced by this fundamental parameter.

Advanced Spectroscopic Characterization of Silver Arsenide

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. americanelements.com

In the study of a strained monolayer of silver arsenide (AgAs) grown on a silver (Ag(111)) substrate, XPS has been utilized to confirm the elemental composition and probe the chemical states of silver and arsenic. researchgate.netnih.gov High-resolution XPS scans reveal distinct core-level spectra for both elements.

For the Ag 3d core level, two significant peaks are observed at binding energies of 368.26 eV and 374.28 eV, which are assigned to the Ag 3d₅/₂ and Ag 3d₃/₂ spin-orbit components, respectively. researchgate.net These values are in close agreement with the binding energies for elemental silver, which is expected due to the large contribution from the underlying silver substrate. researchgate.netwikipedia.org

The As 3d core-level spectrum is not influenced by the substrate and provides direct information about the arsenic in the this compound layer. researchgate.net The spectrum is resolved into two peaks corresponding to the As 3d₅/₂ and As 3d₃/₂ components, located at binding energies of 40.58 eV and 41.27 eV, respectively. researchgate.net These findings confirm the presence and chemical state of arsenic within the synthesized monolayer this compound. researchgate.netnih.gov

Table 1: XPS Core-Level Binding Energies for Monolayer this compound (AgAs) on Ag(111)

| Element | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Silver (Ag) | Ag 3d₅/₂ | 368.26 | researchgate.net |

| Ag 3d₃/₂ | 374.28 | researchgate.net | |

| Arsenic (As) | As 3d₅/₂ | 40.58 | researchgate.net |

| As 3d₃/₂ | 41.27 | researchgate.net |

Photoluminescence (PL) Spectroscopy for Electronic Transitions and Defect States

Photoluminescence (PL) spectroscopy is a powerful non-destructive method for probing the electronic structure of materials. It provides information on electronic transitions, defect states, and impurity levels by analyzing the light emitted from a material after it has absorbed photons.

While comprehensive PL studies specifically on pure this compound compounds are not widely available in the reviewed literature, research on related materials provides some insight. For instance, studies on silver-related defects in gallium arsenide (GaAs) have identified specific photoluminescence signals. A silver-related center in GaAs was found to exhibit a no-phonon transition corresponding to a PL line at 0.238 eV. labsolu.ca In silver-seeded wurtzite GaAs nanowires, a single, narrow emission peak at 1.52 eV has been observed. labsolu.ca These findings in a host crystal like GaAs highlight the potential for silver to create optically active centers, a property that could be relevant in this compound systems.

Further research is required to specifically determine the characteristic electronic transitions and defect-related luminescence in various forms of this compound.

Raman Spectroscopy for Vibrational Modes and Lattice Dynamics

Raman spectroscopy is a key analytical technique used to investigate the vibrational modes of molecules and crystal lattices. This provides a structural fingerprint by which molecules and materials can be identified and their structural properties studied.

The vibrational properties of silver-arsenic compounds have been explored, particularly in the context of silver arsenic sulfosalts, which are structurally related to this compound. Studies on minerals such as proustite (Ag₃AsS₃), smithite (AgAsS₂), trechmannite (AgAsS₂), and xanthoconite (Ag₃AsS₃) using µ-Raman spectroscopy have identified the vibrational modes associated with the AsS₃ pyramidal units. fishersci.canih.gov

The primary Raman spectral features for these materials are:

Symmetric and Asymmetric Stretching Modes: These vibrations of the As-S bonds are observed in the spectral region between 350 cm⁻¹ and 380 cm⁻¹. fishersci.canih.gov

Bending Modes: The S-As-S bending vibrations are found at lower frequencies, typically in the range of 280 cm⁻¹ to 335 cm⁻¹. fishersci.canih.gov

In silver-doped arsenic chalcogenide glasses, Raman spectroscopy has also been used to study the structural changes upon silver addition. The spectra are dominated by features corresponding to the stretching and bending vibrations of AsS₃ (or AsSe₃) pyramidal units. nih.gov For example, in Ag-doped As-S glasses, a high-frequency band around 380 cm⁻¹ is observed to strengthen with increasing silver content, indicating specific structural modifications. nih.gov

Table 2: Raman Vibrational Modes in Silver Arsenic Sulfosalt Minerals

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Stretching | 350 - 380 | Symmetric and Asymmetric As-S stretches | fishersci.canih.gov |

| Bending | 280 - 335 | S-As-S bending | fishersci.canih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to understand the optical properties of materials, which are directly related to their electronic structure, such as the band gap.

Direct UV-Vis absorption data for pure this compound is limited in the available literature. However, the optical properties of related systems involving silver and arsenic have been investigated. In studies using silver nanoparticles (AgNPs) for the colorimetric detection of arsenic, the UV-Vis spectra are characterized by changes in the surface plasmon resonance (SPR) peak of the AgNPs. nih.gov For example, triangular silver nanoplates (Ag NPrs) used as a sensing probe exhibit absorption bands at wavelengths of 337 nm, 477 nm (quadrupole resonances), and 705 nm (in-plane dipole resonance). nih.gov The interaction with arsenic(III) leads to a morphological change and a corresponding shift in these absorption peaks, which forms the basis of the detection method. nih.gov

The optical properties of silver arsenic sulfide (B99878) (Ag₃AsS₃), a ternary chalcogenide, have also been studied, noting its potential for optoelectronic applications due to its specific bandgap energy and high refractive index. handbookofmineralogy.org For synthesized silver nanoparticles, a characteristic surface plasmon resonance peak is typically observed in the range of 400-450 nm. webmineral.com

Advanced Electron Microscopy for Microstructural and Nanoscale Details

Advanced electron microscopy techniques are indispensable for characterizing the microstructure, morphology, and atomic-scale details of materials.

Scanning Tunneling Microscopy (STM) has been employed to reveal the atomic structure of monolayer this compound on a Ag(111) surface. These investigations showed one-dimensional stripe structures that arise from uniaxial strain, providing a detailed picture of the surface topography at the atomic level. researchgate.netnih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial for analyzing the morphology and composition of silver-arsenic materials at the micro and nanoscale. In studies of silver-arsenic contaminated soils, SEM coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) was used to identify mineral inclusions and the distribution of elements. rruff.info Subsequent TEM analysis revealed the presence of silver nanoparticles (AgNPs), approximately 5-20 nm in diameter, located within the organic matrix and on the surface of iron-rich inclusions. rruff.info High-resolution TEM (HRTEM) can further provide information on the crystal structure of such nanoparticles. For example, HRTEM and selected area electron diffraction (SAED) have been used to confirm the crystal structure of silver nanowires and the formation of silver sulfide (Ag₂S) crystals on their surface under certain conditions. arizona.edu

Atom Probe Tomography (APT) offers three-dimensional chemical imaging at the atomic scale. Combined with TEM and SEM, APT has been used to investigate the sequestration of silver and arsenic in environmental samples, providing nanoscale details about the co-precipitation and adsorption of these elements with other minerals like Fe-(hydr)oxides. rruff.info

Table of Compounds

Electromagnetic and Transport Phenomena in Silver Arsenide

Electrical Conductivity Mechanisms

The electrical transport in silver arsenide is characteristic of a semiconductor, falling between the high conductivity of metals and the insulating nature of dielectrics. nih.govnih.gov This behavior is fundamentally linked to its electronic band structure and can be influenced by various factors.

Semiconductor-like Electrical Behavior

This compound is a semiconductor with a relatively narrow bandgap, estimated to be approximately 0.3 eV. nih.govnih.gov This small energy gap between the valence and conduction bands allows for electrical conductivity that is sensitive to temperature and impurities. The narrow bandgap suggests potential for applications in thermoelectric devices, which convert thermal gradients to electrical energy, and in optoelectronic components like infrared detectors. nih.govnih.govnih.gov

Influence of Crystal Structure and Defects on Electrical Characteristics

This compound crystallizes in a cubic structure, featuring a face-centered cubic arrangement of silver atoms with arsenic atoms situated in the tetrahedral sites. nih.gov The electrical conductivity of the material is intrinsically linked to this ordered crystal structure. nih.govnih.gov

Effects of Doping and Chemical Alloying on Electrical Transport

The electrical conductivity of semiconductors can be intentionally and dramatically altered through a process called doping. americanelements.com This involves introducing small quantities of impurity atoms into the crystal lattice to increase the number of free charge carriers. americanelements.com While specific studies on the doping of this compound are not widely detailed, the principles are well-established. For many arsenide-based semiconductors, such as gallium arsenide (GaAs), doping is a mature technology to create both n-type (electron-rich) and p-type (hole-rich) materials. americanelements.comlabsolu.ca

Research on related arsenic-based chalcogenide glasses, such as arsenic trisulfide (As₂S₃), demonstrates that doping with silver can introduce additional electronic states within the band gap, effectively modifying the electronic structure. uni.lu Similarly, introducing impurities like silver or gold into gallium arsenide creates defect centers that impact its electronic and photoluminescence properties. nih.gov It is therefore expected that the electrical transport in this compound can be precisely controlled through the selective doping or alloying with other elements, allowing for its properties to be tailored for specific electronic applications. nih.govnih.gov

Thermal Transport Properties

The ability of this compound to conduct heat is another critical aspect of its physical characterization, particularly for applications where thermal management is essential.

Mechanisms of Thermal Conductivity

This compound exhibits significant thermal conductivity, measured at approximately 10 W/mK at room temperature. nih.govnih.gov In semiconductors and insulators, heat is conducted primarily through lattice vibrations, rather than by the movement of free electrons as in metals. americanelements.comnih.gov These quantized lattice vibrations are known as phonons. Therefore, the thermal conductivity of this compound is dominated by the transport of phonon energy through the crystal lattice. This property makes it potentially suitable for applications requiring efficient heat dissipation. nih.govnih.gov

Phonon Transport and Lattice Dynamics Contributions

The dynamics are complex, influenced by factors such as phonon-phonon interactions and the anharmonicity of the crystal lattice, which refers to the deviation from perfectly harmonic vibrations. regulations.gov In strongly anharmonic systems, these interactions become a significant factor limiting thermal conductivity. regulations.govwikipedia.org Thus, a comprehensive understanding of the phonon dispersion and scattering mechanisms within the this compound lattice is essential for accurately predicting and manipulating its thermal transport properties.

Interactive Data Table: Properties of this compound

| Property | Value | Unit |

| Bandgap Energy | ~0.3 | eV |

| Thermal Conductivity | ~10 | W/mK |

Advanced Optical Properties

The unique optical characteristics of this compound compounds, particularly in the form of proustite (Ag₃AsS₃), have been a subject of significant research interest. These properties are crucial for applications in nonlinear optics and photonics.

Reflectivity and Absorption Spectra Analysis

The optical properties of this compound are closely linked to its crystal structure and electronic band gap. Proustite (Ag₃AsS₃) is a semiconductor with a direct bandgap that has been reported to be around 2.1 eV. It is translucent and exhibits a scarlet-vermilion color. handbookofmineralogy.orgwikipedia.org However, upon exposure to light, it tends to darken and can become opaque. wikipedia.org

Studies on silver-doped arsenic chalcogenide glasses have utilized reflectivity and absorption coefficient spectra to understand the short- and medium-range structural order. researchgate.netaip.org In these systems, the analysis reveals the presence of two distinct phases: a silver-poor phase and a silver-rich phase. The dominant structural units in both phases are AsX₃/₂ pyramidal units (where X can be S or Se), which are arranged in various medium-range order motifs. researchgate.netaip.org A detailed analysis of these spectra allows for the elucidation of the structural organization within these complex glassy systems. researchgate.net

In the context of thin films, the fabrication of monolayer this compound (AgAs) on a silver substrate has been achieved. iphy.ac.cn The interaction between the this compound layer and the silver substrate is strong, potentially leading to electron doping from the substrate, which can influence the Fermi level of the this compound. iphy.ac.cn

The optical absorption of silver nanoparticles in the presence of arsenic has also been investigated, showing changes in the UV-Vis absorption spectra that can be used for arsenic detection. rsc.org

Nonlinear Optical (NLO) Phenomena and Second Harmonic Generation (SHG)

Proustite (Ag₃AsS₃) is a well-known acentric crystal with significant nonlinear optical properties. aip.org It possesses a point group symmetry of 3m and is uniaxial. aip.org Its large negative birefringence and wide transmission range (0.6 to 13 µm) make it suitable for various optical mixing applications. aip.org

The nonlinear optical coefficients of synthetic proustite have been estimated using second-harmonic generation (SHG) from a 1.152 µm laser. The coefficients were found to be significantly large, with |d₂₂| ≈ 50|d₃₆ KDP| and |d₃₁| ≈ 30|d₃₆ KDP|, where KDP is potassium dihydrogen phosphate (B84403), a standard nonlinear optical material. aip.org This large nonlinearity allows for a wide range of phase-matching possibilities. aip.org The SHG has also been observed in proustite at high temperatures. researchgate.net

Research has also explored other arsenide compounds for NLO applications. For instance, IrSi₃As₃, a noncentrosymmetric transition metal silicon arsenide, has been identified as a promising NLO material. rsc.org It exhibits a strong SHG signal and a high laser damage threshold, outperforming the state-of-the-art material AgGaS₂ in both aspects. rsc.org The replacement of phosphorus with arsenic in the isostructural IrSi₃P₃ results in a reduction of the direct bandgap from 1.8 eV to 1.55 eV in IrSi₃As₃. rsc.org

Laser Damage Threshold Studies

The laser damage threshold (LDT) is a critical parameter for materials used in high-power laser applications. For proustite (Ag₃AsS₃), Q-switched laser-damage thresholds have been determined at various wavelengths. soton.ac.ukcapes.gov.br Damage has been observed to be confined to the crystal surface, occurring at radiation intensities ranging from 3 to 75 MW/cm². soton.ac.ukcapes.gov.br

Experiments using ruby (0.694 µm) and Nd:YAG (1.06 µm) lasers have been conducted to study laser-induced damage in proustite. dtic.mil These studies have aimed at improving the surface quality through different polishing techniques, although significant improvements in the damage threshold have not always been achieved. dtic.mil At a wavelength of 1.06 µm, damage to proustite was observed to occur more readily on the back surface of the crystal than on the front. soton.ac.uk For instance, a small region of damage was produced by ten pulses at a peak intensity of 28 MW/cm². soton.ac.uk

The following table summarizes the surface damage thresholds for proustite at different laser wavelengths:

| Wavelength (µm) | Damage Threshold (MW/cm²) |

| 0.694 | 10 |

| 1.06 | 20 |

| 10.6 | 75 |

Data sourced from Hanna et al. (1972) soton.ac.uk

It is noteworthy that the damage threshold for proustite is generally lower than that of some other infrared nonlinear optical materials. soton.ac.uk

Magnetic Properties of this compound Systems

The magnetic properties of this compound and related systems are diverse and depend significantly on the specific composition, structure, and presence of dopants.

Diamagnetic Susceptibility and Fermi Surface Interactions

In its pure form, silver is diamagnetic. aip.org The study of primary solid solutions of arsenic in silver has been a subject of investigation to understand the changes in diamagnetic susceptibility with concentration. cdnsciencepub.com Theoretical interpretations suggest that the electrons outside the 3d¹⁰ shell occupy states in the band, with most contributing their normal atomic diamagnetism. tandfonline.com

The Fermi surface, which represents the boundary in momentum space between occupied and unoccupied electron states, plays a crucial role in determining the electronic and magnetic properties of a material. In some iron-arsenide superconductors, the Fermi surface has been found to consist of both electron and hole cylinders. iastate.eduaps.org For instance, in CaFeAsF, the Fermi surface is composed of a pair of Dirac electron cylinders and a normal hole cylinder. aps.org The carrier density in such systems can be on the order of 10⁻³ per iron atom. aps.org

The interaction between the Fermi surface and the crystal lattice can lead to various phenomena. In the case of monolayer this compound on a silver substrate, strong interactions can lead to a lifting of the Fermi level of the this compound due to electron doping from the substrate. iphy.ac.cn

Ferromagnetism in Doped Silver-Arsenic Systems (e.g., Diluted Magnetic Semiconductors)

While pure this compound is not ferromagnetic, the introduction of magnetic ions or the creation of specific defects in related systems can induce ferromagnetic behavior. This has led to the exploration of silver-doped systems as potential diluted magnetic semiconductors (DMSs). thaiscience.infotci-thaijo.org

Diluted magnetic semiconductors are materials where a small fraction of the nonmagnetic ions in a semiconductor host are replaced by magnetic ions, leading to ferromagnetic ordering. thaiscience.infotci-thaijo.org In some cases, ferromagnetism can also be induced by doping with nonmagnetic ions, where defects such as vacancies play a crucial role. thaiscience.infotci-thaijo.org

For example, ferromagnetism has been observed in ZnO nanoparticles doped with silver. thaiscience.inforesearchgate.netnih.govresearchgate.netmdpi.com The magnetic properties in these systems are often attributed to the formation of impurity complexes and the stability of zinc vacancies. thaiscience.info Theoretical studies suggest that in Ag-doped ZnO, the interaction between Ag²⁺ ions can be ferromagnetic. nih.gov The presence of zinc vacancies can enhance this ferromagnetic ordering. nih.gov

In the broader context of arsenide-based DMSs, systems like (Ga,Mn)As have been extensively studied. uni-hamburg.demdpi.com The ferromagnetic ordering in these materials is typically mediated by charge carriers. uni-hamburg.de More recent research has focused on layered DMSs, such as Rb(Zn,Li,Mn)₄As₃, which exhibit tunable ferromagnetism and colossal magnetoresistance. mdpi.com

The study of ferromagnetism in electron-doped cobalt arsenides, such as Ca(Co₁₋ₓNiₓ)₂₋ᵧAs₂, reveals a competition between antiferromagnetic and ferromagnetic interactions, leading to complex magnetic behaviors like reentrant spin-glass states. aps.org

Complex Magnetic Ordering and Phase Transitions

The arrangement of magnetic moments in a material, known as magnetic ordering, can be simple (like ferromagnetism or basic antiferromagnetism) or significantly more complex. Complex magnetic ordering arises from competing exchange interactions, geometric frustration of the crystal lattice, or the presence of multiple magnetic sublattices. These intricate magnetic structures can lead to a variety of phase transitions, where the magnetic order changes in response to external stimuli like temperature or a magnetic field. wikidata.orgnih.govwikipedia.org

In many advanced materials, especially those with layered structures or multiple magnetic ions, novel and complex long-range magnetic orders can be observed. nih.gov For instance, in mixed-anion compounds like oxide arsenides, different anions tend to segregate into distinct layers, which can create multiple, unique transition metal sublattices within a single structure. nih.govwikipedia.org If the ions on these different sublattices are magnetic, they can exhibit independent or coupled magnetic ordering behaviors. nih.gov

A notable example is found in the layered chromium oxide arsenide, Sr₂CrO₂Cr₂As₂. This compound features two distinct chromium sublattices. The Cr ions within the [Cr₂As₂]²⁻ layers order antiferromagnetically below a high Néel temperature of 590 K. At a lower temperature, around 300 K, the moments on the Cr ions in the oxide layers also begin to order. This second ordering event forces a reorientation of the magnetic moments in the arsenide layers, demonstrating a complex interplay between the two sublattices. nih.gov Similarly, the heteroanionic oxyarsenide Eu₁₄Zn₅As₁₂O exhibits complex magnetic behavior, with two distinct magnetic transitions observed at 21.6 K and 9 K. americanelements.com

Phase transitions between different magnetic states can be of first or second order. wikidata.orgnih.gov First-order transitions are characterized by a discontinuous change in magnetization and involve latent heat, while second-order transitions show a continuous change in magnetization but a discontinuity in the magnetic susceptibility. wikidata.orgnih.gov In some antiferromagnetic compounds, an applied magnetic field can induce a sharp transition to a ferromagnetic state, which may be accompanied by a large magnetic hysteresis. nih.gov

While these phenomena have been documented in various arsenide compounds, specific studies on the magnetic ordering and phase transitions in this compound are not extensively reported. Future research would be necessary to determine if this compound exhibits similarly complex magnetic behaviors.

Carrier Transport Phenomena

Hall Effect Measurements and Carrier Type Determination

The Hall effect is a fundamental phenomenon used to characterize the electronic transport properties of metals and semiconductors. nih.govwikipedia.org When a current-carrying material is placed in a magnetic field perpendicular to the current flow, a transverse voltage, known as the Hall voltage, is generated. nih.gov This voltage arises from the Lorentz force acting on the charge carriers, deflecting them towards the sides of the sample. nih.gov

The sign of the Hall voltage directly reveals the nature of the dominant charge carriers. A negative Hall coefficient (RH) indicates that electrons are the majority carriers (n-type), while a positive coefficient signifies that holes are the majority carriers (p-type). wikipedia.org This makes the Hall effect an indispensable tool for determining carrier type.

Furthermore, Hall effect measurements, when combined with resistivity measurements, allow for the calculation of crucial material parameters:

Carrier Density (n or p): The concentration of charge carriers (electrons or holes) in the material. It is inversely proportional to the Hall coefficient. wikipedia.org

Carrier Mobility (μ): A measure of how quickly charge carriers can move through the material under the influence of an electric field. It is calculated from the Hall coefficient and resistivity. wikipedia.org

This technique is widely applied to characterize a vast range of semiconductors, including elemental ones like silicon and compound semiconductors such as gallium arsenide (GaAs) and indium arsenide (InAs). nih.govnih.govamericanelements.com The measurements are typically performed using a four-point probe configuration, often in a Hall bar or van der Pauw geometry, to ensure accuracy. wikipedia.org For a comprehensive understanding, these parameters are often studied as a function of temperature, which can provide insights into doping levels and electronic transport mechanisms. wikipedia.org

Table 1: Derivable Material Properties from Hall Effect Measurements

| Measured Quantity | Derived Property | Significance |

|---|---|---|

| Hall Voltage (VH) | Carrier Type (n-type or p-type) | Determined by the sign of the Hall coefficient (RH). wikipedia.org |

| Hall Coefficient (RH) | Carrier Density (n or p) | Provides the number of charge carriers per unit volume. wikipedia.org |

| Resistivity (ρ) & Hall Coefficient (RH) | Carrier Mobility (μ) | Indicates the ease of carrier movement through the crystal lattice. wikipedia.org |

Exciton (B1674681) Transport Studies in this compound-based Quantum Structures

Excitons are quasiparticles formed when an electron is promoted to a higher energy level, leaving behind a positively charged "hole," with the electron and hole remaining bound by their electrostatic attraction. In semiconductor quantum structures, such as quantum dots and quantum wells, the behavior of these excitons governs the material's optical and electronic properties. americanelements.com The spatial control and transport of excitons are crucial for the development of advanced optoelectronic devices, including quantum information systems and high-efficiency photovoltaics. fishersci.se

The study of exciton dynamics involves understanding their formation, relaxation, and transport through the material. americanelements.com Techniques like time-resolved and angle-resolved photoemission spectroscopy can directly probe the formation and movement of excitons. americanelements.com The lifetime of excitons is a critical parameter; longer lifetimes are beneficial for transport phenomena. americanelements.com In many systems, exciton lifetimes are limited by rapid surface trapping of charges. americanelements.com

To enhance these properties, quantum structures are often engineered. For example, encapsulating a core material like Indium Arsenide (InAs) within a shell of a wider-band-gap material can passivate surface defects and confine the charge carriers, leading to more efficient radiative recombination. americanelements.com In heterostructures made of different two-dimensional materials, spatially separated electrons and holes can form interlayer excitons, which have significantly longer lifetimes, making them ideal for studying transport. fishersci.se

Research into exciton dynamics has been conducted on various quantum dot systems. For instance, studies on n-doped silver selenide (B1212193) (Ag₂Se) quantum dots have investigated intraband excited-state dynamics and multicarrier interactions, which are essential for their implementation in infrared optoelectronic devices. ereztech.com Similarly, the fine structure and excitonic complexes in gallium arsenide (GaAs) and aluminum gallium arsenide (AlGaAs) quantum dots have been explored for their potential in photonics. attelements.com While these studies on related arsenide and silver-based compounds provide a framework for understanding exciton behavior, specific research on exciton transport in this compound-based quantum structures is not yet available.

Semiconductor-to-Metal Transitions under Pressure or Alloying

A semiconductor-to-metal transition (SMT) is a phase change where a material with an energy band gap (a semiconductor) transforms into a material with no band gap (a metal). This transition can be induced by various external parameters, most notably high pressure or changes in chemical composition through alloying. govinfo.govamericanelements.com Applying pressure reduces the interatomic distances in a crystal, which can cause the valence and conduction bands to broaden and eventually overlap, closing the band gap and leading to metallization. americanelements.comnih.gov

This phenomenon has been observed in numerous semiconductor materials. For example, gallium arsenide (GaAs) undergoes a transition from its semiconducting zinc-blende structure to a metallic phase at approximately 12.0 GPa. americanelements.com This is confirmed by both experimental measurements showing a dramatic drop in electrical resistance and theoretical calculations indicating that the electronic bands cross the Fermi level. americanelements.com Other related compounds, such as gallium selenide (Ga₂Se₃) and gallium sulfide (B99878) (Ga₂S₃), also exhibit pressure-induced semiconductor-to-metal transitions. nih.govwikipedia.org

Alloying can also induce such transitions. Introducing different elements into a host lattice can modify the electronic structure or crystal symmetry, potentially leading to a metallic state. wikipedia.org In some complex alloys, pressure can trigger transformations between different crystal structures (e.g., from face-centered cubic to hexagonal close-packed), which in turn alters the electronic properties. americanelements.com

The transition pressure and the nature of the transition (e.g., whether it is reversible or involves an intermediate amorphous state) depend heavily on the specific material and the hydrostaticity of the applied pressure. nih.govwikipedia.org

Table 2: Examples of Pressure-Induced Semiconductor-to-Metal Transitions

| Compound | Transition Pressure (Approx.) | Associated Structural Change | Reference |

|---|---|---|---|

| Gallium Arsenide (GaAs) | 12.0 GPa | Zinc-blende to Cmcm | americanelements.com |

| Gallium Selenide (Ga₂Se₃) | 18.8 GPa | Zinc-blende to NaCl-type | nih.gov |

| Gallium Sulfide (Ga₂S₃) | 11.3 - 17.2 GPa | Structural phase transition | wikipedia.org |

While the principles of pressure-induced metallization are well-established for many semiconductors, including several arsenides, specific experimental or theoretical studies on such transitions in this compound have not been prominently reported.

Computational and Theoretical Modeling of Silver Arsenide

Density Functional Theory (DFT) and Generalized Gradient Approximation (GGA) Applications

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic and structural properties of silver arsenide. Within DFT, the Generalized Gradient Approximation (GGA) is frequently employed for the exchange-correlation functional. For instance, the Perdew-Burke-Ernzerhof (PBE) parameterization of GGA has been utilized in first-principles calculations to study this compound systems. researchgate.netacs.org

These calculations are instrumental in understanding phenomena such as the formation of strained monolayer this compound on substrates like Ag(111). researchgate.netresearchgate.netresearchgate.net DFT calculations, often incorporating van der Waals interactions, help in elucidating the atomic geometry and electronic band structure of such systems. researchgate.net The optimization of the model structure is typically achieved using algorithms like the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method. researchgate.net The plane wave cutoff energy and the k-point mesh for Brillouin zone sampling are carefully selected to ensure the accuracy of the calculations. researchgate.netacs.org For example, a plane wave cutoff parameter RMTKMAX of 8 and 2000 k-points in the Brillouin zone have been used in studies of related intermetallic compounds. acs.org

Ab Initio Calculations for Electronic, Structural, and Vibrational Properties

Ab initio calculations, which are based on first principles without empirical parameters, are crucial for determining the fundamental properties of this compound. These calculations have been used to investigate the electronic band structure, atomic geometry, and vibrational properties of AgAs. researchgate.netresearchgate.netresearchgate.net

For strained monolayer this compound synthesized on a silver substrate, first-principles calculations have been combined with experimental techniques like low-energy electron diffraction and scanning tunneling microscopy to characterize its atomic and electronic structure. researchgate.netresearchgate.netresearchgate.net These calculations reveal how strain can modulate the electronic properties of the material. researchgate.net Furthermore, the dynamic stability of predicted two-dimensional structures can be confirmed by calculating the phonon spectrum, where the absence of imaginary frequencies indicates stability. researchgate.netresearchgate.net The inclusion of spin-orbit coupling in these calculations is important for accurately describing the electronic properties, especially in materials containing heavy elements. researchgate.net

Molecular Dynamics Simulations for Thermal Stability and Atomic Dynamics

Molecular dynamics (MD) simulations are employed to study the behavior of this compound at finite temperatures and to assess its thermal stability. researchgate.netresearchgate.netcqvip.com These simulations model the movement of atoms over time, providing insights into the dynamic processes within the material.

In the context of two-dimensional materials, ab initio molecular dynamics simulations have demonstrated that structures like monolayer this compound can maintain their integrity at elevated temperatures, for instance, up to 1000 K. researchgate.netresearchgate.net This indicates the potential for these materials to be used in high-temperature applications. researchgate.netresearchgate.net MD simulations also play a role in understanding the dynamic characteristics of materials, such as the migration of atoms and the structural response to external factors. iphy.ac.cn

Structure Prediction Algorithms (e.g., Particle Swarm Optimization)